N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15N5O3S and its molecular weight is 369.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
Researchers have been actively engaged in synthesizing novel derivatives of pyrazolopyrimidines and related compounds, exploring their potential as anticancer and anti-inflammatory agents. For instance, a study by Rahmouni et al. (2016) described the synthesis of a novel series of pyrazolopyrimidines, evaluating their cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).
Antimicrobial Activity
Another significant area of application involves the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives. Studies have shown that certain derivatives possess notable antistaphylococcal activity, suggesting their potential in combating bacterial infections. Kostenko et al. (2008) synthesized a series of 3,4-dihydropyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4-ones, demonstrating their antimicrobial efficacy (Kostenko et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives have been reported to inhibit poly (adp-ribose) polymerases-1 (parp-1) , and pyrrolo[3,2-d]pyrimidines have been found to inhibit Purine Nucleoside Phosphorylase (PNP) .
Mode of Action
Similar compounds have been reported to inhibit their targets, leading to genomic dysfunction and cell death .
Biochemical Pathways
Similar compounds have been reported to compromise the dna repair mechanism, resulting in genomic dysfunction and cell death .
Pharmacokinetics
Similar compounds have been predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have been reported to result in genomic dysfunction and cell death .
Action Environment
The synthesis of similar compounds has been reported to be influenced by factors such as solvents, catalysts, and reaction time .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-10-13(21-7-3-2-4-12(21)19-10)15(23)18-6-8-22-16(24)14-11(5-9-26-14)20-17(22)25/h2-5,7,9H,6,8H2,1H3,(H,18,23)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFADEPBHIOWOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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